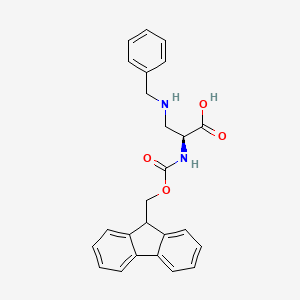

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid

Beschreibung

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid is an Fmoc-protected amino acid derivative featuring a benzylamine substituent at the β-position of its alanine backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino moiety, enabling its use in solid-phase peptide synthesis (SPPS) . This compound is critical in medicinal chemistry for constructing peptidomimetics and bioactive peptides, where the benzylamino side chain may influence binding affinity, solubility, or metabolic stability. Its synthesis typically involves Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) acylation of the corresponding amino acid precursor, followed by selective deprotection and purification .

Eigenschaften

IUPAC Name |

(2S)-3-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c28-24(29)23(15-26-14-17-8-2-1-3-9-17)27-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,26H,14-16H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZRWKKOUPUBQM-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the benzylamino group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, allowing for efficient and scalable production. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the benzylamino group, potentially forming benzylidene derivatives.

Reduction: Reduction reactions can remove the Fmoc group, revealing the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other protecting groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Piperidine: Often used to remove the Fmoc group.

Hydrogenation catalysts: Used in reduction reactions.

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group yields the free amino compound, while oxidation can produce benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein interactions and functions.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Wirkmechanismus

The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where sequential addition of amino acids is required.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in the substituent at the β-position, which modulates electronic, steric, and solubility properties. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Basicity and Reactivity: The benzylamino group in the target compound introduces a secondary amine, which is more nucleophilic than aryl or alkyl substituents. This necessitates careful protection during synthesis to avoid side reactions . In contrast, fluorine-substituted analogs (e.g., 3,5-difluorophenyl) reduce basicity, enhancing blood-brain barrier penetration .

Hydrophobicity vs. Solubility: The o-tolyl analog (C₂₅H₂₃NO₄) is more hydrophobic (logP ~4.2) compared to the target compound (estimated logP ~3.5), favoring membrane permeability but limiting aqueous solubility . Nitrobenzoselenadiazolyl derivatives (e.g., FAA7995) exhibit polarizable selenium atoms, improving solubility in polar aprotic solvents like DMF .

Biological Activity :

- Cyclohexylmethyl-substituted analogs show antiviral activity by blocking HIV-1 entry, likely through hydrophobic interactions with viral glycoproteins .

- Indole- and chlorinated-indole derivatives (e.g., ) are explored as protease inhibitors due to their planar aromatic systems, which fit into enzyme active sites .

Biologische Aktivität

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid, commonly referred to as Fluorenyl-methoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, relevant studies, and potential applications.

- Molecular Formula : C32H35NO14

- Molecular Weight : 657.63 g/mol

- CAS Number : 118358-38-6

- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)-L-serine

The biological activity of this compound is primarily attributed to its structural components that allow it to interact with various biological targets. The fluorenyl group enhances the compound's lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that compounds containing similar structures may exhibit antibacterial and antifungal activities. The presence of the benzylamino moiety suggests potential interactions with bacterial cell wall synthesis pathways.

- Anti-inflammatory Effects : Research has suggested that derivatives of fluorenyl compounds can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.

- Enzyme Inhibition : Studies on related compounds have shown that they can inhibit key enzymes in metabolic pathways. For example, certain fluorenyl derivatives have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA), a target for antitubercular agents .

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of fluorenyl derivatives found that certain modifications significantly increased activity against Gram-positive bacteria. The structure's influence on binding affinity to bacterial enzymes was highlighted as a critical factor for its effectiveness.

Study 2: Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of related compounds and their ability to inhibit COX enzymes. The findings suggested that fluorenyl derivatives could serve as lead compounds for developing new anti-inflammatory drugs.

Study 3: Enzyme Inhibition

A series of experiments conducted on this compound demonstrated its potential as an inhibitor of InhA. The compound exhibited significant inhibitory activity at low micromolar concentrations, suggesting its potential utility in treating resistant strains of Mycobacterium tuberculosis.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.